molecular formula C22H23N7O2 B2454898 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 1021094-64-3

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2454898
CAS No.: 1021094-64-3
M. Wt: 417.473
InChI Key: JWJLBEWEKNOBAG-UHFFFAOYSA-N
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Description

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a chemical compound that has captured the interest of many researchers due to its unique structural properties and potential applications in various scientific fields. This compound exhibits a complex molecular structure that integrates different functional groups, contributing to its versatile chemical behavior.

1. Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures. Key steps might include:

  • The initial formation of the pyrazolo[3,4-d]pyrimidin scaffold through a cyclization reaction.

  • Subsequent attachment of the phenylpiperazine group to the pyrazolo[3,4-d]pyrimidin nucleus via nucleophilic substitution.

  • Coupling of the resulting intermediate with an ethyl linker, followed by the incorporation of furan-2-carboxamide.

Conditions for these reactions often involve the use of appropriate solvents, temperature control, and specific catalysts to ensure high yield and purity.

2. Industrial Production Methods

In an industrial context, the synthesis of this compound would likely be streamlined to optimize cost, efficiency, and safety. Processes might include automated multi-step synthesis using continuous flow reactors, which allow for precise control of reaction parameters and improved scalability. Quality control measures would be implemented to maintain consistency and purity of the final product.

1. Types of Reactions

This compound can undergo various types of chemical reactions such as:

  • Oxidation: Conversion of specific functional groups to oxides or ketones.

  • Reduction: Reduction of double bonds or other reducible groups.

  • Substitution: Nucleophilic or electrophilic substitution at aromatic or heteroaromatic positions.

2. Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Nucleophiles like amines or thiols for substitution reactions.

3. Major Products Formed

The major products from these reactions would vary depending on the starting conditions but might include hydroxylated derivatives, reduced forms, or substituted aromatic/heteroaromatic compounds.

Scientific Research Applications

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has several noteworthy applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules or as a model compound to study reaction mechanisms.

  • Biology: : Employed in the development of biochemical assays or as a tool to investigate cellular processes.

  • Medicine: : Potential candidate for drug development, with research focusing on its pharmacological properties and therapeutic potential.

  • Industry: : Utilized in the manufacture of specialized materials or as an additive in various chemical products.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide stands out due to:

  • Unique functional group arrangement, enhancing its reactivity and interaction potential.

  • Specific activity profile, which can be more favorable in certain applications.

Similar Compounds

  • 4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

  • N-(2-(4-(phenylmethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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Properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c30-22(19-7-4-14-31-19)23-8-9-29-21-18(15-26-29)20(24-16-25-21)28-12-10-27(11-13-28)17-5-2-1-3-6-17/h1-7,14-16H,8-13H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJLBEWEKNOBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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